molecular formula C16H15ClF3N3O2 B3582727 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3582727
M. Wt: 373.76 g/mol
InChI Key: GOGCMGTXGBSALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a trifluoromethylphenyl group, a chloro group, and a methylpiperazinyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.

    Introduction of the Trifluoromethylphenyl Group: This step involves the use of a trifluoromethylphenyl halide, which undergoes a nucleophilic substitution reaction with the pyrrole ring.

    Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the chloro group with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrrole-2,5-dione
  • 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-fluorophenyl)-1H-pyrrole-2,5-dione
  • 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-4-(4-methylpiperazin-1-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c1-21-5-7-22(8-6-21)13-12(17)14(24)23(15(13)25)11-4-2-3-10(9-11)16(18,19)20/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGCMGTXGBSALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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